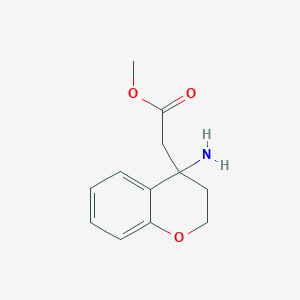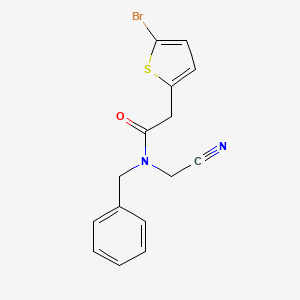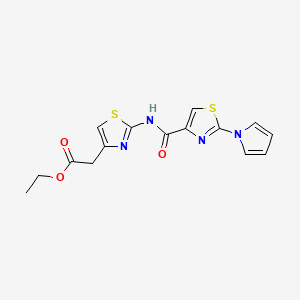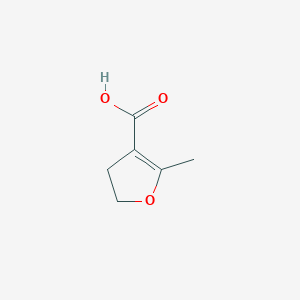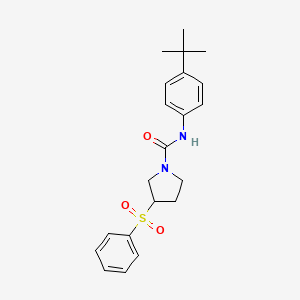
3-(BENZENESULFONYL)-N-(4-TERT-BUTYLPHENYL)PYRROLIDINE-1-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(BENZENESULFONYL)-N-(4-TERT-BUTYLPHENYL)PYRROLIDINE-1-CARBOXAMIDE is a useful research compound. Its molecular formula is C21H26N2O3S and its molecular weight is 386.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Synthesis and Properties
Polymers derived from monomers bearing tert-butyl and phenylsulfonyl groups exhibit remarkable properties. For instance, polyamides synthesized from dicarboxylic acid monomers with pendent tert-butylcyclohexylidene groups displayed excellent solubility in various solvents and notable thermal stability. These polymers could form transparent, tough, and flexible films, demonstrating potential applications in advanced materials (Liaw et al., 2000). Similarly, polyamides based on bis(ether-carboxylic acid) derived from tert-butylhydroquinone showed good solubility and thermal properties, suggesting their utility in engineering and high-performance applications (Yang et al., 1999).
Organic Synthesis and Catalysis
N-tert-Butanesulfinyl imines have been highlighted as versatile intermediates for asymmetric synthesis, facilitating the creation of a wide range of enantioenriched amines. This methodology has been applied to produce α-branched and α,α-dibranched amines, amino acids, and amino alcohols, showcasing the importance of tert-butylsulfinyl group in activating imines for nucleophilic addition (Ellman et al., 2002). Additionally, amide ligands derived from proline and naphthalen-1-amine have been utilized in Cu-catalyzed coupling reactions, indicating the role of tert-butyl phenylsulfonyl motifs in enhancing reaction efficiencies and yields (Ma et al., 2017).
Materials Chemistry
The introduction of tert-butyl and phenylsulfonyl groups into polymer backbones has been shown to enhance material properties such as solubility, thermal stability, and mechanical strength. For example, fluorinated polyamides containing pyridine and sulfone moieties, synthesized using a diamine monomer with these substituents, demonstrated exceptional solubility, high thermal stability, and low dielectric constants, making them suitable for electronic and optoelectronic applications (Liu et al., 2013).
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(4-tert-butylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-21(2,3)16-9-11-17(12-10-16)22-20(24)23-14-13-19(15-23)27(25,26)18-7-5-4-6-8-18/h4-12,19H,13-15H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBNSNPZOFGRLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
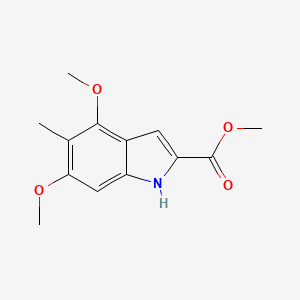

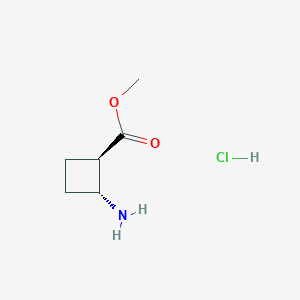
![2-(2-((4-Chlorophenyl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2841992.png)
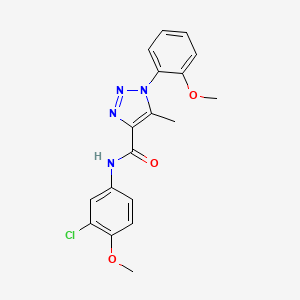
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2841997.png)
![N-[1-(4-chlorophenyl)ethyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide](/img/structure/B2841998.png)
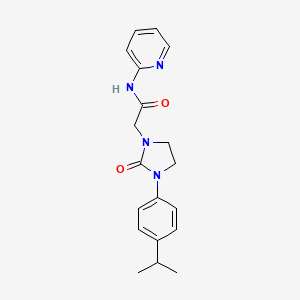
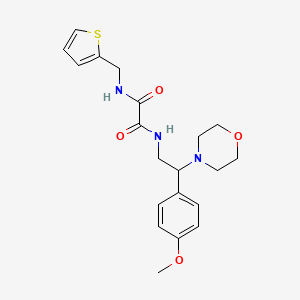
![N-(2-methoxyethyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2842003.png)
